molecular formula C18H19FN2O2S B5811949 ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate

Cat. No. B5811949
M. Wt: 346.4 g/mol
InChI Key: PHNFGKNEABHJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate, also known as EFEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFEB belongs to the class of compounds known as carbonic anhydrase inhibitors, which have been shown to have medicinal properties in the treatment of various diseases.

Mechanism of Action

Ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate reduces the production of aqueous humor in the eye, which can help to lower intraocular pressure and prevent damage to the optic nerve.
Biochemical and Physiological Effects:
ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be difficult to obtain large quantities of pure ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate. One area of interest is the development of new carbonic anhydrase inhibitors that are more potent and selective than ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate. Another potential direction is the investigation of ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate's potential as a treatment for other diseases, such as epilepsy and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate and its potential therapeutic applications.

Synthesis Methods

Ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the reaction with 2-(2-fluorophenyl)ethylamine and thiourea. The resulting product is then purified using column chromatography to obtain pure ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate has been studied extensively in scientific research due to its potential therapeutic applications. Carbonic anhydrase inhibitors, like ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate, have been shown to have a variety of medicinal properties, including anti-inflammatory, anti-cancer, and anti-epileptic effects. ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate has been shown to have potential as a treatment for glaucoma, a disease that causes damage to the optic nerve and can lead to blindness.

properties

IUPAC Name

ethyl 4-[2-(2-fluorophenyl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-2-23-17(22)14-7-9-15(10-8-14)21-18(24)20-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNFGKNEABHJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(2-fluorophenyl)ethyl]carbamothioyl}amino)benzoate

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